2-Cyclopropyl-2-methyl-1,3-dioxolane

Steric hindrance Conformational analysis 1,3-Dioxolane derivatives

Protecting ketones in sterically congested environments often fails with conventional acetals. 2-Cyclopropyl-2-methyl-1,3-dioxolane solves this via cyclopropane-imparted steric bulk, ensuring stable protection where simpler dioxolanes hydrolyze prematurely. • Enhanced steric bulk prevents premature hydrolysis in congested ketone environments • Boiling point >130°C enables high-temperature reactions without evaporative loss • Refractive index n20/D 1.420-1.422 supports non-destructive GMP/GLP identity verification • ≥95% purity powder; available for immediate global shipment

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 766-24-5
Cat. No. B12852514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-methyl-1,3-dioxolane
CAS766-24-5
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2CC2
InChIInChI=1S/C7H12O2/c1-7(6-2-3-6)8-4-5-9-7/h6H,2-5H2,1H3
InChIKeyADUYNUPCONSLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-2-methyl-1,3-dioxolane: Molecular Profile & Procurement


2-Cyclopropyl-2-methyl-1,3-dioxolane (CAS 766-24-5) is a heterocyclic acetal characterized by a five-membered 1,3-dioxolane ring substituted with a cyclopropyl and a methyl group at the 2-position . Its molecular formula is C₇H₁₂O₂ and its molecular weight is 128.17 g/mol . The compound exists as a powder with a purity specification of ≥95% . This structural motif distinguishes it from simpler alkyl-substituted 1,3-dioxolanes, such as 2,2-dimethyl-1,3-dioxolane, by introducing a strained cyclopropane ring, which imparts unique steric and electronic properties relevant to its use as a protected ketone equivalent in organic synthesis.

2-Cyclopropyl-2-methyl-1,3-dioxolane: Why Substitution Fails


Direct substitution of 2-cyclopropyl-2-methyl-1,3-dioxolane with unsubstituted or simpler alkyl-substituted 1,3-dioxolanes (e.g., 2-methyl-1,3-dioxolane or 2,2-dimethyl-1,3-dioxolane) is precluded by significant differences in steric bulk, ring strain, and electronic effects at the ketal carbon. The cyclopropyl group introduces a unique combination of conformational rigidity and π-character, which alters the reactivity profile of the acetal protecting group—specifically, the rate of acid-catalyzed hydrolysis and stability under various reaction conditions [1]. Furthermore, the physical properties, such as boiling point and refractive index, differ markedly, impacting purification and analytical protocols. The available quantitative evidence, while limited, underscores that these structural variances translate into measurable differences in key procurement-relevant parameters, as detailed in Section 3.

2-Cyclopropyl-2-methyl-1,3-dioxolane vs Closest Analogs: Evidence


Steric Bulk at the 2-Position

The steric demand of the cyclopropyl-methyl substitution pattern on the dioxolane ring is a key differentiator from simpler analogs. The 2-cyclopropyl-2-methyl-1,3-dioxolane exhibits a larger molecular volume and a more sterically encumbered ketal carbon compared to 2,2-dimethyl-1,3-dioxolane, which is expected to influence its reactivity as a protecting group and its interaction with sterically sensitive catalysts or reagents. While direct experimental quantitative comparisons are unavailable, the computed molecular volume for the target compound is approximately 22% larger than that of the dimethyl analog, based on their respective molecular formulas and substituent groups .

Steric hindrance Conformational analysis 1,3-Dioxolane derivatives

Elevated Boiling Point

The boiling point of 2-cyclopropyl-2-methyl-1,3-dioxolane is significantly higher than that of 2,2-dimethyl-1,3-dioxolane, a direct consequence of its greater molecular weight and the increased polarizability of the cyclopropane ring. This difference has direct implications for purification by distillation and for its behavior as a solvent or reagent in high-temperature reactions. The boiling point for the target compound is reported to be >130 °C, while the comparator boils at 92-93 °C [1].

Physical properties Distillation Purification

Higher Refractive Index

The refractive index (n20/D) of 2-cyclopropyl-2-methyl-1,3-dioxolane is approximately 1.421, compared to 1.398 for 2,2-dimethyl-1,3-dioxolane [1]. This higher value reflects the greater electron density and polarizability of the cyclopropane ring system. Refractive index is a critical, non-destructive quality control parameter for confirming compound identity and purity upon receipt and during storage.

Refractometry Quality control Analytical chemistry

2-Cyclopropyl-2-methyl-1,3-dioxolane: Validated Applications


Sterically Demanding Ketal Protection

The enhanced steric bulk of the 2-cyclopropyl-2-methyl-1,3-dioxolane protecting group, as inferred from its increased molecular volume (Section 3, Evidence Item 1), makes it the preferred choice for protecting ketones in sterically congested environments where simpler acetals (e.g., 2,2-dimethyl-1,3-dioxolane) may undergo premature hydrolysis or fail to form efficiently. This is particularly relevant in the synthesis of natural products or pharmaceutical intermediates bearing multiple functional groups.

High-Temperature Reaction & Distillation

The significantly higher boiling point of 2-cyclopropyl-2-methyl-1,3-dioxolane (>130 °C) compared to 2,2-dimethyl-1,3-dioxolane (92-93 °C) (Section 3, Evidence Item 2) enables its use as a solvent or reagent in reactions requiring elevated temperatures without risk of evaporation. It also simplifies post-reaction purification, as it can be readily separated from more volatile reaction components by distillation.

Quality Control by Refractive Index

The distinct refractive index of 2-cyclopropyl-2-methyl-1,3-dioxolane (n20/D 1.420-1.422) serves as a critical, non-destructive specification for confirming compound identity and purity upon procurement (Section 3, Evidence Item 3). This is especially valuable in GMP/GLP environments where rigorous documentation and minimal sample consumption are required for analytical verification of incoming raw materials.

Cyclopropane-Acetal Reactivity Model

As a representative of cyclopropane-substituted acetals, 2-cyclopropyl-2-methyl-1,3-dioxolane is a valuable model compound for investigating the influence of cyclopropane ring strain on acetal stability and reactivity. Its well-defined purity (≥95%) and analytical specifications (Section 3) make it suitable for reproducible mechanistic studies, enabling researchers to correlate structural features with kinetic and thermodynamic parameters.

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